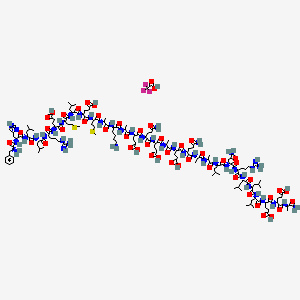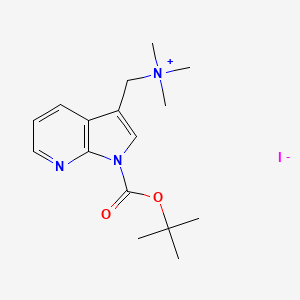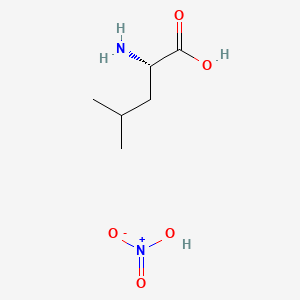![molecular formula C14H13N3 B599803 1-Benzyl-1H-pyrrolo[2,3-b]pyridin-4-amin CAS No. 152955-55-0](/img/structure/B599803.png)
1-Benzyl-1H-pyrrolo[2,3-b]pyridin-4-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)-, also known as 1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)-, is a useful research compound. Its molecular formula is C14H13N3 and its molecular weight is 223.279. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese und biomedizinische Anwendungen {svg_1}
Die Verbindung gehört zu einer Gruppe von heterocyclischen Verbindungen, die als 1H-Pyrazolo[3,4-b]pyridine bekannt sind. Diese Verbindungen sind aufgrund ihrer strukturellen Ähnlichkeit zu den Purinbasen Adenin und Guanin Gegenstand intensiver Forschung. Sie wurden mit verschiedenen Methoden synthetisiert, ausgehend von sowohl einem vorgeformten Pyrazol als auch einem Pyridin {svg_2}.
Potenzielle Anwendung bei der Behandlung von Diabetes {svg_3}
Aufgrund der Wirksamkeit ähnlicher Verbindungen bei der Senkung des Blutzuckerspiegels könnte „1-Benzyl-1H-pyrrolo[2,3-b]pyridin-4-amin“ eine Anwendung bei der Vorbeugung und Behandlung von Erkrankungen finden, die mit erhöhtem Blutzucker im Plasma einhergehen, wie z. B. Hyperglykämie und Diabetes {svg_4}.
Potenzielle Anwendung bei der Krebsbehandlung {svg_5} {svg_6}
Einige Studien legen nahe, dass die Verbindung Apoptose in bestimmten Krebszellen induzieren und deren Wachstum hemmen kann {svg_7}. Außerdem könnte sie auch die Migrations- und Invasionsfähigkeit einiger Krebszellen beeinflussen {svg_8}.
Wirkmechanismus
Target of Action
The primary targets of 1-Benzyl-1H-pyrrolo[2,3-b]pyridin-4-amine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Biochemische Analyse
Biochemical Properties
It has been found that similar pyrrolopyridine derivatives exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . These receptors play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Cellular Effects
In vitro studies have shown that certain pyrrolopyridine derivatives, such as compound 4h, can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Furthermore, these compounds can significantly inhibit the migration and invasion of 4T1 cells
Molecular Mechanism
It is known that similar compounds can inhibit FGFR signaling pathways, which are involved in cell proliferation, migration, and angiogenesis . This inhibition is achieved through binding interactions with the receptors, leading to changes in gene expression .
Eigenschaften
IUPAC Name |
1-benzylpyrrolo[2,3-b]pyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-13-6-8-16-14-12(13)7-9-17(14)10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCPBSXSYOKADV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C(C=CN=C32)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Bromo-2,3,3-trimethyl-3H-benzo[G]indole](/img/structure/B599729.png)



![Iron(2+) (2Z,4S)-4-tert-butyl-2-[2-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ylidene]-1,3-oxazolidin-3-ide cyclopenta-2,4-dien-1-ide (1/1/1)](/img/structure/B599736.png)



